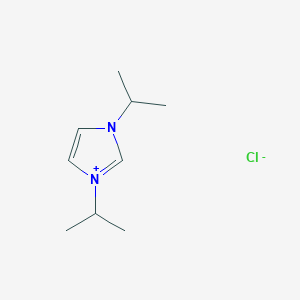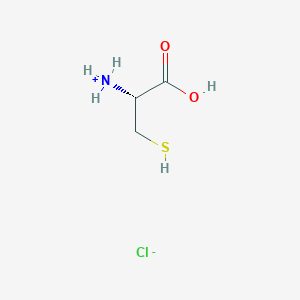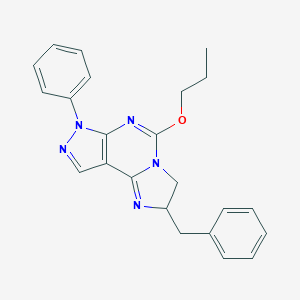
2,7-Dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine, also known as 2,6-dichlorophenolindophenol, is a chemical compound widely used as a redox dye. It is known for its distinctive color change properties, transitioning from blue when oxidized to colorless when reduced. This compound is particularly significant in biological and chemical research due to its role as an electron acceptor in photosynthesis studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorophenolindophenol typically involves the reaction of 2,6-dichlorophenol with indophenol. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of 2,6-dichlorophenolindophenol involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The production methods often include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-dichlorophenolindophenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In its oxidized form, 2,6-dichlorophenolindophenol is blue. It can be reduced to a colorless form using reducing agents such as ascorbic acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 2,6-dichlorophenolindophenol with ascorbic acid results in the formation of a colorless compound .
Scientific Research Applications
2,6-dichlorophenolindophenol has a wide range of scientific research applications:
Chemistry: It is used as a redox indicator in various chemical reactions and titrations.
Mechanism of Action
The mechanism of action of 2,6-dichlorophenolindophenol involves its role as an electron acceptor. In photosynthetic systems, it accepts electrons from the photosynthetic electron transport chain, substituting for the natural electron carrier, NADP+. This process results in the reduction of 2,6-dichlorophenolindophenol to its colorless form, which can be measured spectrophotometrically .
Comparison with Similar Compounds
2,6-dichlorophenol: A precursor in the synthesis of 2,6-dichlorophenolindophenol.
Indophenol: Another compound used in the synthesis of 2,6-dichlorophenolindophenol.
Comparison: 2,6-dichlorophenolindophenol is unique due to its dual color forms (blue when oxidized and colorless when reduced) and its specific role as an electron acceptor in photosynthesis studies. This distinguishes it from other similar compounds that may not exhibit the same redox properties or applications .
Properties
CAS No. |
133973-80-5 |
|---|---|
Molecular Formula |
C23H23N5O |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-benzyl-10-phenyl-7-propoxy-3,6,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene |
InChI |
InChI=1S/C23H23N5O/c1-2-13-29-23-26-22-20(15-24-28(22)19-11-7-4-8-12-19)21-25-18(16-27(21)23)14-17-9-5-3-6-10-17/h3-12,15,18H,2,13-14,16H2,1H3 |
InChI Key |
IVSSCLNOPSKRLX-UHFFFAOYSA-N |
SMILES |
CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5 |
Canonical SMILES |
CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5 |
Synonyms |
2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine 2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine, R(-)-isomer DPPIPP DPPIPP, (R(-))- DPPIPP, (S(-))- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


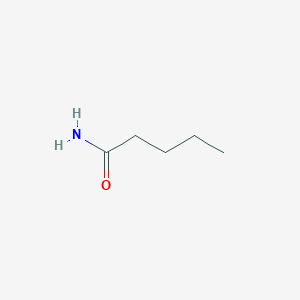
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)
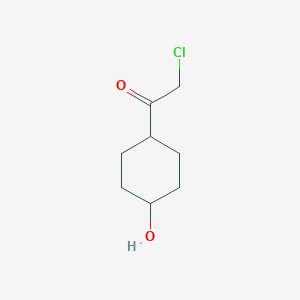
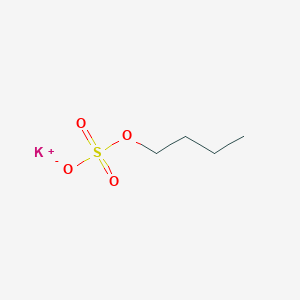
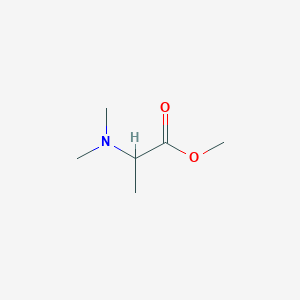
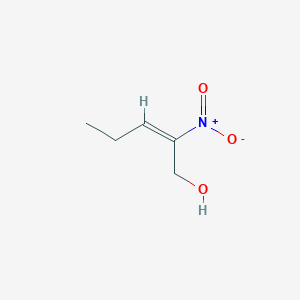
![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)
![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)
